molecular formula C₂₄H₂₃ClN₂O₅S B119217 4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate CAS No. 104146-10-3

4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate

Cat. No.: B119217
CAS No.: 104146-10-3
M. Wt: 487 g/mol
InChI Key: KFCMZNUGNLCSJQ-NFBKMPQASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C₂₄H₂₃ClN₂O₅S and its molecular weight is 487 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

It is known that this compound plays a crucial role in the production of β-lactam antibiotics, such as cephalosporins . The enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

The cellular effects of 4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate are not well-studied. It is known that β-lactam antibiotics, which this compound helps produce, have significant effects on bacterial cells. They inhibit the synthesis of the bacterial cell wall, leading to cell death .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known to be involved in the synthesis of cephalosporins, a class of β-lactam antibiotics. These antibiotics work by inhibiting the enzymes responsible for bacterial cell wall synthesis, leading to cell death .

Temporal Effects in Laboratory Settings

It is known that the stability and degradation of this compound can impact the efficiency of cephalosporin production .

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of this compound in animal models. The dosage effects of cephalosporins, which this compound helps produce, have been extensively studied .

Metabolic Pathways

It is known to be a key intermediate in the synthesis of cephalosporins .

Transport and Distribution

It is known that β-lactam antibiotics, which this compound helps produce, can be transported across bacterial cell walls .

Subcellular Localization

It is known that β-lactam antibiotics, which this compound helps produce, target the bacterial cell wall .

Properties

IUPAC Name

(4-methoxyphenyl)methyl (6R,7R)-3-(chloromethyl)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O5S/c1-31-18-9-7-16(8-10-18)13-32-24(30)21-17(12-25)14-33-23-20(22(29)27(21)23)26-19(28)11-15-5-3-2-4-6-15/h2-10,20,23H,11-14H2,1H3,(H,26,28)/t20-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCMZNUGNLCSJQ-NFBKMPQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)C2=C(CSC3N2C(=O)C3NC(=O)CC4=CC=CC=C4)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)COC(=O)C2=C(CS[C@H]3N2C(=O)[C@H]3NC(=O)CC4=CC=CC=C4)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101009945
Record name GCLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101009945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104146-10-3
Record name (4-Methoxyphenyl)methyl (6R,7R)-3-(chloromethyl)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104146-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GCLE
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104146103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GCLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101009945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-(chloromethyl)-8-oxo-7-[(2-phenylacetyl)amino]-, (4-methoxyphenyl)methyl ester, (6R,7R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GCLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T517UKN60D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate
Reactant of Route 2
Reactant of Route 2
4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate
Reactant of Route 3
Reactant of Route 3
4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate
Reactant of Route 5
Reactant of Route 5
4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate
Reactant of Route 6
Reactant of Route 6
4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate
Customer
Q & A

Q1: What is the molecular formula and weight of GCLE?

A1: GCLE has a molecular formula of C23H21ClN2O6S and a molecular weight of 476.94 g/mol.

Q2: What are the key spectroscopic data points for GCLE characterization?

A2: Researchers commonly use 1H-NMR and MS techniques to confirm the structure of GCLE and its derivatives. [, ]

Q3: How is GCLE synthesized?

A3: GCLE is typically synthesized from penicillin G through a multi-step process involving oxidation, ring expansion, and halogenation. [, , ] One common method utilizes a ring-expanding approach starting from penicillin. []

Q4: What is the significance of the 3-chloromethyl group in GCLE?

A4: The 3-chloromethyl group in GCLE acts as a key reactive site, allowing for various chemical modifications to synthesize a diverse range of cephalosporin antibiotics. [] This group enables the introduction of different substituents at the C-3 position, ultimately influencing the pharmacological properties of the final cephalosporin antibiotic. [, ]

Q5: What types of reactions can GCLE undergo to produce other cephalosporins?

A5: GCLE can undergo nucleophilic substitutions at the C-3 position. For example, it reacts with sodium iodide to form the corresponding iodide intermediate. This intermediate is then reacted with various nucleophiles, such as pyridine or 2-mercapto-5-methylthiadiazole, to produce a variety of cephalosporin intermediates. [, , , , , ]

Q6: Can you provide examples of specific cephalosporins synthesized from GCLE?

A6: GCLE serves as a versatile intermediate for synthesizing a variety of cephalosporin antibiotics, including:* Cefazolin: This first-generation cephalosporin is synthesized by reacting GCLE with 2-mercapto-5-methylthiadiazole. []* Cefpirome: A fourth-generation cephalosporin synthesized by reacting GCLE with 2,3-cyclopentenopyridine, followed by deprotection and coupling reactions. [, , ]* Ceftazidime: This third-generation cephalosporin is synthesized through a multi-step process starting from GCLE, involving reaction with pyridine and subsequent deprotection steps. [, ] * Cefozopran: This third-generation cephalosporin can be synthesized using GCLE as the starting material. []

Q7: What is the role of Wittig reaction in GCLE chemistry?

A7: The Wittig reaction is crucial in GCLE chemistry for introducing a vinyl group at the 3-position, leading to the synthesis of 7-amino-3-vinylcephem-4-carboxylic acid (7-AVCA), a key intermediate for cefixime and cefdinir. [, , , , , , , ]

Q8: Are there alternative methods for producing 7-AVCA?

A8: While chemical synthesis from GCLE is common, researchers are exploring enzymatic methods for 7-AVCA production, offering advantages such as environmental friendliness and milder reaction conditions. [, ]

Q9: What analytical methods are commonly employed to monitor GCLE synthesis and purity?

A9: High-performance liquid chromatography (HPLC) is extensively used to monitor reaction progress, determine product yield, and assess the purity of GCLE and its derivatives during synthesis. [, , , ]

Q10: What are the critical parameters for quality control and assurance in GCLE production?

A10: Ensuring the quality and consistency of GCLE as a pharmaceutical intermediate is paramount. Key aspects include controlling raw material quality, optimizing reaction conditions to minimize impurities, and implementing robust analytical methods for purity assessment. []

Q11: What are the environmental concerns related to GCLE production, and how are they addressed?

A11: Wastewater generated during GCLE production requires careful management due to the presence of penicillin G potassium, which exhibits strong antibacterial activity and can disrupt biological treatment processes. Oxidation methods are often employed to degrade penicillin G potassium in wastewater, mitigating its environmental impact. []

Q12: Are there strategies for recycling and waste management in GCLE synthesis?

A12: Researchers and manufacturers are continuously exploring sustainable practices in GCLE synthesis, focusing on recovering and reusing solvents and reagents like 2-mercaptobenzothiazole and benzene sulfinic acid sodium salt to minimize waste and environmental impact. [, ]

Q13: What are the future research directions for GCLE and related cephalosporins?

A13: Ongoing research focuses on: * Developing more efficient and environmentally friendly synthetic routes: This includes exploring alternative solvents, catalysts, and enzymatic approaches. [, ]* Designing and synthesizing novel cephalosporin derivatives with improved pharmacological properties: This encompasses enhancing antibacterial activity, broadening the spectrum of activity, and overcoming resistance mechanisms. []* Investigating the potential of GCLE derivatives in other therapeutic areas: Recent research highlights the potential of GCLE-derived compounds as photosensitizers for photodynamic therapy against drug-resistant bacteria. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.